1,3,5-三嗪,2,4,6-三甲基-

描述

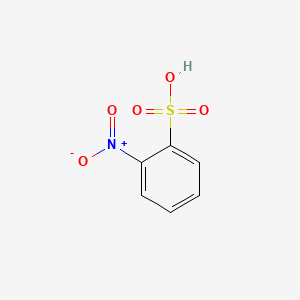

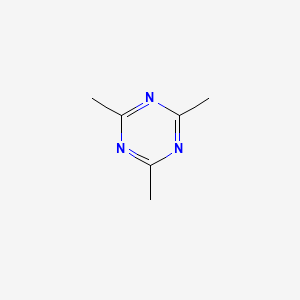

1,3,5-Triazine, 2,4,6-trimethyl- is a derivative of 1,3,5-triazine . It is a triazine that has been shown to form hydrogen gas when exposed to UV light. It is also electron deficient and acidic . It can be used as a hydrogen storage material in fuel cells because of its ability to store hydrogen chloride in the absence of oxygen .

Synthesis Analysis

Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide . An atom-efficient, straightforward method for the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source is demonstrated . This strategy works smoothly under air atmosphere, and affords symmetrical 2,4,6-trisubstituted and unsymmetrical 1,3,5-triazines .Molecular Structure Analysis

The molecular structure of 1,3,5-Triazine, 2,4,6-trimethyl- is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

As a reagent in organic synthesis, s-triazine is used as the equivalent of hydrogen cyanide (HCN). Being a solid (vs a gas for HCN), triazine is sometimes easier to handle in the laboratory . 1,3,5-Triazine, 2,4,6-trimethyl- has been shown to form hydrogen gas when exposed to UV light .科学研究应用

抗肿瘤活性

自 20 世纪 50 年代以来,1,3,5-三嗪衍生物因其抗肿瘤活性而受到关注。六亚甲基三聚氰胺和三聚醇(2,4,6-三(甲基羟甲基氨基)-1,3,5-三嗪的生物活性产物)等衍生物已用于卵巢癌、乳腺癌和肺癌的临床治疗,但由于溶解性和稳定性问题,其应用受到限制。最近的研究探索了新型 1,3,5-三嗪对癌细胞的细胞毒活性 (Gidaspov, Bakharev, & Bulychev, 2004)。

在制药、材料和农化工业中的应用

1,3,5-三嗪衍生物广泛用于制药、材料和农化工业。它们的结构对称性和易官能化特性使它们成为生成多样化分子库(包括生物活性化合物)的宝贵支架 (Banerjee, Brown, & Weerapana, 2013)。

材料科学中的液晶

2,4,6-三甲基-1,3,5-三嗪的碱性缩合反应导致液晶相的发现,证明了其在材料科学中的重要性。这些材料表现出独特的性质,如螺旋柱状排列,并且在加热时会发生转变,这与液晶的研究有关 (Holst, Pakula, & Meier, 2004)。

在有机化学中的应用

在有机化学中,2,4,6-三(苯甲氧基)-1,3,5-三嗪 (TriBOT) 已被用作酸催化的 O-苄基化试剂,在苄基醚的合成中显示出有效性。这证明了 1,3,5-三嗪衍生物在促进各种有机反应中的多功能性 (Yamada, Fujita, & Kunishima, 2012)。

阻燃剂应用

1,3,5-三嗪衍生物已被合成用于阻燃剂。例如,2,4,6-三(O,O-二甲基膦酰基)-1,3,5-三嗪被开发为无卤素膨胀型阻燃剂,展示了该化合物在消防安全应用中的实用性 (Ji Xiao-xi, 2010)。

主体框架的合成

2,4,6-三(4-卤代苯氧基)-1,3,5-三嗪及其衍生物已被用于创建六角形开放框架,展示了在晶体工程和材料科学中的潜在应用。这些框架通过弱分子间相互作用稳定,展示了三嗪衍生物可实现的结构多样性 (Saha 等,2005)。

作用机制

Target of Action

2,4,6-Trimethyl-1,3,5-triazine, also known as 1,3,5-Triazine, 2,4,6-trimethyl-, is a versatile compound with a wide range of potential applications. Triazine derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Triazine compounds are known to undergo reactions with various nucleophiles, including o-, n-, and s-centered ones . This suggests that 2,4,6-Trimethyl-1,3,5-triazine may interact with its targets through similar mechanisms, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

Triazine derivatives have been associated with various biological activities, suggesting that they may influence a range of biochemical pathways .

Result of Action

Given the diverse biological activities associated with triazine derivatives, it is likely that this compound could have a range of potential effects at the molecular and cellular levels .

安全和危害

The safety data sheet for 1,3,5-Triazine, 2,4,6-trimethyl- indicates that it may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or in contact with skin . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

未来方向

There are ongoing studies on the synthesis of 2,4,6-trisubstituted 1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source . This method is atom-efficient and straightforward, and it works smoothly under air atmosphere . There are also studies on the use of 1,3,5-triazine, 2,4,6-trimethyl- as a hydrogen storage material in fuel cells .

生化分析

Biochemical Properties

2,4,6-Trimethyl-1,3,5-triazine plays a significant role in biochemical reactions, particularly in the formation of covalent organic frameworks (COFs). It interacts with various enzymes and proteins through its nitrogen atoms, which can form hydrogen bonds and other interactions with amino acid residues. For example, in the synthesis of COFs, 2,4,6-Trimethyl-1,3,5-triazine undergoes Knoevenagel condensation with aryl aldehyde monomers, leading to the formation of highly crystalline and stable structures . These interactions are crucial for the stability and functionality of the resulting frameworks.

Cellular Effects

2,4,6-Trimethyl-1,3,5-triazine has been shown to influence cellular processes, particularly in the context of photocatalytic organic transformations. It can affect cell signaling pathways and gene expression by interacting with cellular components involved in these processes. For instance, the compound has been used in the design of covalent organic frameworks that enhance photocatalytic activity, which can impact cellular metabolism by altering the efficiency of light-driven reactions . These effects are significant in the development of new materials for energy conversion and storage.

Molecular Mechanism

The molecular mechanism of 2,4,6-Trimethyl-1,3,5-triazine involves its ability to form stable covalent bonds with other molecules. This compound can act as a building block in the synthesis of covalent organic frameworks, where it participates in condensation reactions with aldehydes or other reactive groups. The nitrogen atoms in 2,4,6-Trimethyl-1,3,5-triazine can form hydrogen bonds and coordinate with metal ions, influencing the overall structure and properties of the resulting materials . These interactions are essential for the compound’s role in various biochemical and industrial applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Trimethyl-1,3,5-triazine can change over time due to its stability and degradation properties. The compound is generally stable under dry, room temperature conditions, but it can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the stability of 2,4,6-Trimethyl-1,3,5-triazine is crucial for maintaining its effectiveness in biochemical applications. Degradation products can potentially interfere with cellular functions and reduce the efficiency of the compound in intended reactions.

Dosage Effects in Animal Models

The effects of 2,4,6-Trimethyl-1,3,5-triazine in animal models vary with different dosages. At low doses, the compound may not exhibit significant toxic effects, but higher doses can lead to adverse reactions. Studies have shown that high doses of 2,4,6-Trimethyl-1,3,5-triazine can cause toxicity in animal models, affecting liver and kidney functions . It is essential to determine the appropriate dosage to avoid toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

2,4,6-Trimethyl-1,3,5-triazine is involved in various metabolic pathways, particularly those related to its role as a building block in covalent organic frameworks. The compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, its interaction with aldehyde dehydrogenase can affect the conversion of aldehydes to carboxylic acids, impacting overall metabolic processes.

Transport and Distribution

Within cells and tissues, 2,4,6-Trimethyl-1,3,5-triazine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments . The efficient transport and distribution of 2,4,6-Trimethyl-1,3,5-triazine are essential for its effectiveness in biochemical applications, ensuring that it reaches the target sites within cells.

Subcellular Localization

The subcellular localization of 2,4,6-Trimethyl-1,3,5-triazine is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s activity and function, allowing it to participate in specific biochemical reactions within the cell.

属性

IUPAC Name |

2,4,6-trimethyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-7-5(2)9-6(3)8-4/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASVAZQZFYZNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231678 | |

| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

823-94-9 | |

| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

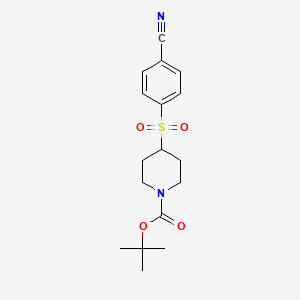

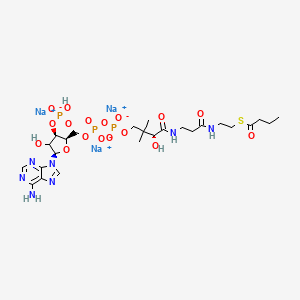

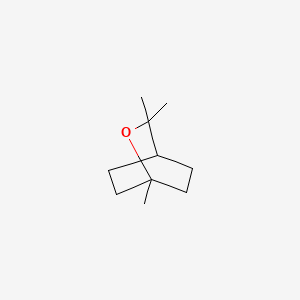

![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)